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(S)-5-amino-1-methylpiperidin-2-one

Catalog No.
S8855152
CAS No.
M.F
C6H12N2O
M. Wt
128.17 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-amino-1-methylpiperidin-2-one

Product Name

(S)-5-amino-1-methylpiperidin-2-one

IUPAC Name

(5S)-5-amino-1-methylpiperidin-2-one

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c1-8-4-5(7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1

InChI Key

ABXJTTPAABNOFP-YFKPBYRVSA-N

Canonical SMILES

CN1CC(CCC1=O)N

Isomeric SMILES

CN1C[C@H](CCC1=O)N

(S)-5-amino-1-methylpiperidin-2-one is a chiral compound characterized by its unique structure that includes a piperidine ring with an amino group at the 5-position and a methyl group at the 1-position. This compound has garnered attention in both organic chemistry and pharmacology due to its potential as an intermediate for synthesizing biologically active molecules. The presence of an asymmetric carbon atom contributes to its chirality, making it an enantiomerically pure substance with distinct properties compared to its counterpart, (R)-5-amino-1-methylpiperidin-2-one .

, including:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of ketones or carboxylic acids.
  • Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride, yielding secondary amines or alcohols based on the reaction conditions.
  • Substitution: The amino group allows for nucleophilic substitution reactions with alkyl halides or acyl chlorides, producing various substituted derivatives.

The major products from these reactions include ketones, carboxylic acids, secondary amines, and various substituted piperidine derivatives.

(S)-5-amino-1-methylpiperidin-2-one exhibits significant biological activities, particularly in the context of enzyme inhibition and receptor binding. Its structure allows it to interact with various molecular targets, influencing biochemical pathways. Research indicates that this compound may play a role in developing drugs aimed at treating neurological disorders and other medical conditions due to its ability to modulate enzyme activity .

Several synthesis methods have been developed for (S)-5-amino-1-methylpiperidin-2-one:

  • Reductive Amination: This common method involves the reductive amination of 3-methylpiperidin-2-one using a chiral amine and a reducing agent like sodium cyanoborohydride under mild conditions.
  • Chiral Catalysis: Industrial production often employs chiral catalysts to ensure high enantiomeric purity. The process may include hydrogenation, crystallization, and purification steps .

These methods highlight the compound's versatility in synthetic organic chemistry.

(S)-5-amino-1-methylpiperidin-2-one finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
  • Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor interactions.
  • Medicine: It acts as a precursor in synthesizing pharmaceutical agents targeting neurological disorders and other therapeutic areas.
  • Industry: Utilized in producing fine chemicals and agrochemicals, it plays a role in specialty chemical manufacturing .

Research on (S)-5-amino-1-methylpiperidin-2-one has focused on its interactions with specific enzymes and receptors. Studies indicate that this compound can act as an inhibitor or modulator of certain enzymes, impacting metabolic pathways and providing insights into its potential therapeutic uses. Its interaction profile is critical for understanding how it can be utilized in drug design and development .

Several compounds share structural similarities with (S)-5-amino-1-methylpiperidin-2-one. Notable examples include:

  • (R)-5-amino-1-methylpiperidin-2-one
  • 3-amino-1-methylpiperidine
  • 3-methylpiperidin-2-one

Comparison

(S)-5-amino-1-methylpiperidin-2-one is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to (R)-5-amino-1-methylpiperidin-2-one, the (S)-enantiomer may exhibit different binding affinities and activities toward molecular targets. Additionally, the presence of the amino group at the 5-position and the methyl group at the 1-position differentiates it from other piperidine derivatives, contributing to its unique reactivity and applications .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.094963011 g/mol

Monoisotopic Mass

128.094963011 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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